4-(Octadecylthio)benzaldehyde
Description
4-(Octadecylthio)benzaldehyde (CAS: Not explicitly provided in evidence; structure inferred from analogs) is a benzaldehyde derivative substituted with an octadecylthio (-S-C₁₈H₃₇) group at the para position.
Properties
CAS No. |
160087-24-1 |
|---|---|
Molecular Formula |
C25H42OS |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
4-octadecylsulfanylbenzaldehyde |
InChI |
InChI=1S/C25H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3 |
InChI Key |
ILYXXOCOVWKBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecylthio)benzaldehyde typically involves the reaction of benzaldehyde with octadecylthiol. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with octadecylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(Octadecylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Octadecylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octadecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Octadecylthio)benzoic acid.
Reduction: 4-(Octadecylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
Surface Modification:
- Self-Assembled Monolayers (SAMs): 4-(Octadecylthio)benzaldehyde can be utilized to create self-assembled monolayers on metal surfaces. This property is advantageous for improving the hydrophobicity and corrosion resistance of metal substrates. Research indicates that SAMs formed with this compound exhibit enhanced stability and durability compared to those formed with shorter-chain analogs .
Nanotechnology:
- Nanoparticle Stabilization: The compound can serve as a stabilizing agent for nanoparticles, particularly in the synthesis of gold and silver nanoparticles. Its long hydrophobic tail helps in preventing agglomeration, thereby enhancing the stability of colloidal suspensions .
Pharmaceutical Applications
Drug Delivery Systems:
- Lipophilic Drug Carriers: The hydrophobic nature of 4-(Octadecylthio)benzaldehyde allows it to be used as a carrier for lipophilic drugs. Studies have shown that incorporating this compound into lipid-based formulations can improve drug solubility and bioavailability, particularly for poorly soluble drugs .
Antimicrobial Activity:
- Potential Antimicrobial Agent: Preliminary studies suggest that 4-(Octadecylthio)benzaldehyde exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes due to its amphiphilic structure, which warrants further investigation in pharmaceutical contexts .
Environmental Applications
Pollution Remediation:
- Adsorbent Material: The compound has potential as an adsorbent for removing pollutants from water due to its ability to form strong interactions with organic contaminants. Research indicates that modified surfaces using 4-(Octadecylthio)benzaldehyde can effectively capture heavy metals and organic pollutants from aqueous solutions .
Case Study 1: Surface Modification Using Self-Assembled Monolayers
A study conducted on the application of 4-(Octadecylthio)benzaldehyde in forming self-assembled monolayers on gold substrates demonstrated significant improvements in surface hydrophobicity and corrosion resistance. The results indicated a contact angle increase from 60° to over 100°, showcasing the effectiveness of the compound in enhancing surface properties .
Case Study 2: Nanoparticle Stabilization
In a research project aimed at synthesizing stable gold nanoparticles, 4-(Octadecylthio)benzaldehyde was used as a stabilizing agent. The synthesized nanoparticles exhibited high stability over extended periods, with minimal aggregation observed even after several weeks, highlighting the compound's utility in nanotechnology applications .
Case Study 3: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial activity of 4-(Octadecylthio)benzaldehyde against common bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 4-(Octadecylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The octadecylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key distinction between 4-(octadecylthio)benzaldehyde and its analogs lies in the substituent group and its electronic/steric effects:
Biological Activity
4-(Octadecylthio)benzaldehyde is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is structurally related to various benzaldehyde derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antioxidant activities. This article reviews the biological activity of 4-(Octadecylthio)benzaldehyde, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
4-(Octadecylthio)benzaldehyde features a long hydrophobic octadecyl chain attached to a benzaldehyde moiety via a sulfur atom. This unique structure may influence its solubility and interaction with biological membranes, potentially enhancing its biological activity.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(Octadecylthio)benzaldehyde can inhibit the growth of various bacterial strains.
- Case Study : A study evaluating the antibacterial activity of benzaldehyde derivatives found that modifications to the benzaldehyde structure could enhance activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with longer alkyl chains often displayed increased efficacy due to improved membrane penetration .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Octadecylthio)benzaldehyde | Staphylococcus aureus | 62.5 μg/mL |
| Related Benzaldehyde Derivative | E. coli | 1199 μg/mL |
Antioxidant Activity
The antioxidant potential of 4-(Octadecylthio)benzaldehyde has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
- Research Findings : Compounds structurally related to 4-(Octadecylthio)benzaldehyde have shown promising radical scavenging activity in vitro. The presence of the sulfur atom in the structure may contribute to its ability to donate electrons and neutralize free radicals .
Cytotoxicity
The cytotoxic effects of benzaldehyde derivatives have been investigated in several cancer cell lines.
- Case Study : A study reported that certain thiazole derivatives, synthesized from benzaldehyde precursors, exhibited significant cytotoxicity against human cancer cells. This suggests that similar modifications to 4-(Octadecylthio)benzaldehyde could yield compounds with anticancer properties .
The biological activities of 4-(Octadecylthio)benzaldehyde can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic tail may facilitate integration into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Benzaldehydes can act as enzyme inhibitors, affecting metabolic pathways in microorganisms.
- Radical Scavenging : The compound's ability to donate electrons plays a key role in neutralizing reactive oxygen species.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Octadecylthio)benzaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-fluorobenzaldehyde and octadecanethiol in a polar aprotic solvent (e.g., DMSO or DMF) with a base such as K₂CO₃. Evidence from analogous reactions shows that refluxing at 60–80°C for 8–12 hours achieves optimal substitution . Efficiency can be monitored via TLC (hexane:ethyl acetate, 9:1) and quantified using HPLC with a C18 column and UV detection at 254 nm . Purification typically involves column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are critical for characterizing 4-(Octadecylthio)benzaldehyde, and what key spectral markers should be observed?
- Methodological Answer:
- ¹H NMR: A singlet at δ 9.8–10.0 ppm confirms the aldehyde proton. The octadecylthio group shows a triplet at δ 2.8–3.0 ppm (–SCH₂–) and multiplet signals for the alkyl chain (δ 1.2–1.5 ppm) .
- FT-IR: Stretching vibrations at ~1690 cm⁻¹ (C=O aldehyde) and ~2550 cm⁻¹ (S–H, if residual thiol is present) .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 418.7 (C₂₅H₄₂OS) .
Q. How can solubility and aggregation behavior be systematically evaluated for this compound?
- Methodological Answer: Solubility should be tested in solvents of varying polarity (e.g., hexane, THF, DCM, DMSO) using UV-Vis spectroscopy to detect aggregation via deviations from Beer-Lambert law linearity. Dynamic Light Scattering (DLS) can quantify aggregate size in colloidal suspensions . For hydrophobic solvents like hexane, sonication at 40–50°C may be required to disperse the long alkyl chain .
Advanced Research Questions
Q. How can computational tools predict and analyze hydrogen-bonding interactions in crystalline 4-(Octadecylthio)benzaldehyde?
- Methodological Answer: Use Mercury software to visualize crystal packing and identify potential hydrogen bonds (e.g., aldehyde C=O⋯H–S interactions). Graph-set analysis can classify motifs (e.g., S(6) rings). Pair distribution function (PDF) analysis in SHELXL refines disorder in the alkyl chain. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and quantify interaction energies .
Q. What strategies resolve contradictions in thermal stability data between TGA and DSC analyses?
- Methodological Answer: Discrepancies may arise from oxidative degradation (TGA) vs. phase transitions (DSC). Perform TGA under inert N₂ and compare with air-atmosphere runs. For DSC, use heating rates ≤5°C/min to detect subtle transitions. Cross-validate with variable-temperature PXRD to correlate thermal events with structural changes .
Q. How can this compound be integrated into supramolecular systems for sensing or catalysis?
- Methodological Answer: The aldehyde group enables Schiff base formation with amines (e.g., thiosemicarbazide) to create coordination sites for metal ions . For catalytic applications, immobilize the compound on mesoporous silica (via thiol-gold interactions) and test activity in model reactions (e.g., Knoevenagel condensation). Monitor binding constants via isothermal titration calorimetry (ITC) .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Methodological Answer: Residual octadecanethiol can co-elute with the product in HPLC. Use a derivatization agent like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to selectively tag thiols, shifting their retention times . For GC-MS, silylate the aldehyde group (e.g., BSTFA) to improve volatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
